2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone
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Overview
Description
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 4,4-dimethyl-oxazolidin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction, where a suitable halogenating agent such as thionyl chloride or phosphorus trichloride is used.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment, followed by purification and isolation of the product.
Continuous Processing: Involves the continuous flow of reactants through a reactor, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone moiety can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Typical conditions involve the use of acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. Typical conditions involve the use of inert solvents and low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups such as amines, alcohols, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols, alkanes, or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering or blocking signaling pathways.
Nucleic Acid Interaction: The compound may interact with DNA or RNA, affecting gene expression or replication processes.
Comparison with Similar Compounds
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-butanone: Similar structure but with a butanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-pentanone: Similar structure but with a pentanone moiety instead of an ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)4-11-5-9(7)6(10)3-8/h3-5H2,1-2H3 |
InChI Key |
DAEVZZCTWYBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1C(=O)CCl)C |
Origin of Product |
United States |
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